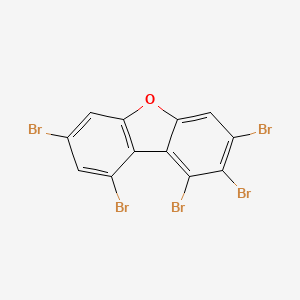

1,2,3,7,9-Pentabromo-dibenzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

617708-00-6 |

|---|---|

Molekularformel |

C12H3Br5O |

Molekulargewicht |

562.7 g/mol |

IUPAC-Name |

1,2,3,7,9-pentabromodibenzofuran |

InChI |

InChI=1S/C12H3Br5O/c13-4-1-5(14)9-7(2-4)18-8-3-6(15)11(16)12(17)10(8)9/h1-3H |

InChI-Schlüssel |

VWQMEHXFJWNTML-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C2=C1OC3=CC(=C(C(=C32)Br)Br)Br)Br)Br |

Herkunft des Produkts |

United States |

Environmental Occurrence and Distribution Profiling of 1,2,3,7,9 Pentabromo Dibenzofuran

Atmospheric Distribution and Long-Range Transport Potential

Polybrominated dibenzofurans, including pentabromo-congeners, are released into the atmosphere primarily from thermal processes involving materials treated with BFRs. Significant sources include the informal and low-tech recycling of electronic waste (e-waste), where processes like open burning and dismantling are common. Once airborne, these compounds, which have low vapor pressure, tend to adsorb onto particulate matter. This association with atmospheric particles is a key factor in their environmental fate, as it facilitates their long-range transport to regions far from their original sources. epa.gov

Modeling studies of POPs confirm that atmospheric transport is a major pathway for the global dispersal of these substances. epa.gov While specific atmospheric concentrations for 1,2,3,7,9-PeBDF are not documented, the U.S. Environmental Protection Agency (EPA) has developed methods for determining picogram per cubic meter (pg/m³) levels of various polyhalogenated dibenzofurans in ambient air, indicating that these compounds can be monitored in the atmosphere. epa.gov The detection of PBDFs in remote locations suggests that, like other POPs, they undergo global fractionation, a process where compounds travel through the atmosphere and deposit in colder regions.

Table 1: Atmospheric Fate of PBDFs

| Attribute | Description | Relevance to 1,2,3,7,9-PeBDF |

|---|---|---|

| Primary Sources | E-waste recycling (burning, dismantling), incineration of BFR-containing products. | Assumed to be released from the same sources as other PBDFs. |

| Transport Mechanism | Adsorption to atmospheric particles. | Expected to undergo long-range atmospheric transport. |

| Concentration Data | Generally reported as ΣPBDFs or for 2,3,7,8-substituted congeners. | Specific concentration data for 1,2,3,7,9-PeBDF in air is not available. |

| Deposition | Wet and dry deposition from the atmosphere to soil and water. | Contributes to contamination in terrestrial and aquatic ecosystems. |

Note: This table is illustrative and based on the general behavior of PBDFs due to a lack of specific data for 1,2,3,7,9-Pentabromo-dibenzofuran.

Aquatic Compartment Occurrence: Water and Sediment Concentrations

PBDFs enter aquatic environments through atmospheric deposition, runoff from contaminated land, and direct discharge of industrial or municipal wastewater. Due to their hydrophobic nature, these compounds have very low solubility in water and a strong tendency to partition to organic matter. As a result, they are typically found in low concentrations in the water column but can accumulate to much higher levels in sediments.

Studies conducted at e-waste recycling sites have reported significant contamination of sediments with PBDFs. For instance, research in Southern China found that the total concentrations of eight major 2,3,7,8-substituted PBDD/F congeners in surface sediment reached 527 ng/kg dry weight, a level substantially higher than in reference sites. While this study did not report on the 1,2,3,7,9-isomer, it did find that the congener profile of these pollutants changed from the source (dust) to the environmental sink (sediment), with an increased contribution from more toxic congeners in the sediment. This indicates that complex depositional and transformation processes are at play in aquatic systems.

Table 2: PBDFs in Aquatic Environments

| Compartment | Typical Findings | Implications for 1,2,3,7,9-PeBDF |

|---|---|---|

| Water | Very low concentrations due to low solubility. | Likely present at trace levels, but specific data is unavailable. |

| Sediment | Acts as a major sink, with concentrations significantly higher than in water. Highest levels are found near contamination sources (e.g., e-waste sites). | Expected to accumulate in sediments, particularly in industrialized or e-waste impacted areas. Quantitative data is lacking. |

Note: This table is illustrative and based on the general behavior of PBDFs due to a lack of specific data for this compound.

Terrestrial Distribution: Soil and Dust Contamination

Soil and dust are significant reservoirs for PBDFs, especially in areas with intensive e-waste recycling activities. These compounds contaminate soil and dust through direct emissions from burning and dismantling processes, as well as through atmospheric deposition. Studies have documented high concentrations of PBDFs in these matrices.

Research from an e-waste recycling site in China provides a stark example of this contamination. The sum of eight 2,3,7,8-substituted PBDD/F congeners was found in ranges of 122–4,667 ng/kg dry weight in workshop dust and 19.6–3,793 ng/kg dry weight in topsoils. These levels are orders of magnitude higher than those found in reference locations, highlighting the role of these informal recycling activities as major sources of PBDFs to the terrestrial environment. Although this study did not quantify 1,2,3,7,9-PeBDF, its presence as a component of the complex PBDF mixture formed during thermal degradation of BFRs is highly probable in such environments.

Table 3: PBDFs in Terrestrial Environments

| Matrix | Level of Contamination | Notes on 1,2,3,7,9-PeBDF |

|---|---|---|

| Soil | High concentrations (ng/kg to µg/kg range) near sources like e-waste sites. Lower levels from atmospheric deposition elsewhere. | Expected to be present in contaminated soils, but specific concentrations are unknown. |

| Dust | Very high concentrations, particularly in indoor/workshop environments where e-waste is processed. | Likely a component of dust in contaminated areas, contributing to human exposure. No specific data is available. |

Note: This table is illustrative and based on the general behavior of PBDFs due to a lack of specific data for this compound.

Global and Regional Distribution Patterns

The distribution of 1,2,3,7,9-PeBDF, like other PBDFs, is characterized by high concentrations near source areas and much lower, yet widespread, distribution globally. The primary sources are concentrated in regions with significant e-waste processing and industrial activities. From these sources, PBDFs are dispersed regionally and globally via atmospheric and potentially oceanic transport.

The detection of PBDFs in human blood from a general population in Germany demonstrates that exposure is not limited to populations near contamination hotspots, suggesting a widespread presence in the environment and food chain at low levels. The congener-specific patterns of PBDFs can differ between source emissions and what is found in the environment, with environmental samples sometimes showing a prevalence of lower-brominated congeners. This indicates that environmental transformation and transport processes alter the original congener profile released from sources.

Spatial and Temporal Trends in Environmental Levels

Spatial Trends: The highest concentrations of PBDFs are consistently found in and around industrial zones and e-waste recycling sites. Levels decrease significantly with increasing distance from these point sources. This spatial gradient has been clearly demonstrated in studies measuring PBDFs in soil and sediment, where concentrations can decline by orders of magnitude over a few kilometers from a source.

Temporal Trends: There is a lack of long-term monitoring data for specific PBDF congeners like 1,2,3,7,9-PeBDF. For POPs in general, environmental levels often reflect historical production and use patterns of the parent compounds (in this case, BFRs). While regulations have phased out some BFRs, the vast quantities of older products still in use and entering the waste stream mean that emissions of byproducts like PBDFs are likely to continue for the foreseeable future. Without congener-specific monitoring programs, it is impossible to determine if the environmental levels of 1,2,3,7,9-PeBDF are increasing, decreasing, or remaining stable.

Advanced Analytical Methodologies for 1,2,3,7,9 Pentabromo Dibenzofuran

Extraction and Clean-up Procedures for Diverse Environmental Matrices

The effective analysis of 1,2,3,7,9-Pentabromo-dibenzofuran begins with its efficient extraction from the sample matrix, followed by rigorous clean-up to remove interfering compounds. The choice of procedure depends on the matrix type, such as soil, sediment, water, air, or biological tissues.

Extraction:

Solid Matrices (Soil, Sediment, Fly Ash): Soxhlet extraction is a commonly employed technique. A mixture of solvents, typically toluene or a hexane/acetone blend, is used to extract the analytes over an extended period (16-24 hours). Other methods include Pressurized Fluid Extraction (PFE), which uses elevated temperatures and pressures to reduce extraction time and solvent consumption.

Aqueous Matrices (Water): Liquid-liquid extraction (LLE) with solvents like dichloromethane (DCM) is a traditional approach. Solid-phase extraction (SPE) is a more modern alternative, where water is passed through a cartridge containing a sorbent (e.g., C18-bonded silica) that retains the analyte, which is then eluted with a small volume of solvent.

Air Samples: Air sampling often involves drawing a large volume of air through a quartz fiber filter to capture particulate-bound PBDFs, followed by a polyurethane foam (PUF) plug to trap vapor-phase compounds. epa.gov The filter and PUF are then extracted together, typically using Soxhlet extraction. epa.gov

Biological Tissues (Fish, etc.): Tissues are often freeze-dried and ground before extraction. A common procedure involves extraction with a polar/non-polar solvent mixture, followed by the removal of lipids, which are significant interferences. Gel permeation chromatography (GPC) is frequently used for this purpose.

Clean-up: Following initial extraction, the extract is often complex and requires extensive clean-up to isolate the target analytes from other co-extracted substances. Multi-step column chromatography is standard practice.

Acid/Base Washing: Extracts, particularly from fatty tissues, may be washed with concentrated sulfuric acid to remove lipids and other oxidizable materials. well-labs.com

Column Chromatography: A sequence of columns is typically used. Common stationary phases include:

Alumina: Separates PBDFs from bulk polychlorinated biphenyls (PCBs).

Silica Gel: Often modified with sulfuric acid or potassium hydroxide to retain different types of interferences.

Florisil: Used to remove chlorinated pesticides.

Activated Carbon: A crucial step for separating PBDFs from other planar and non-planar aromatic compounds based on their planarity.

The table below summarizes typical extraction and clean-up procedures for different matrices.

| Matrix | Extraction Method | Primary Clean-up Steps |

| Soil/Sediment | Soxhlet (Toluene) or PFE | Acid washing, Multi-column chromatography (Silica, Alumina, Carbon) |

| Water | Solid-Phase Extraction (SPE) | Elution and concentration, possible Florisil column |

| Air (Filter/PUF) | Soxhlet (Hexane/DCM) | Multi-column chromatography (Silica, Alumina, Carbon) |

| Biota (Fish Tissue) | Soxhlet (Hexane/DCM) | Gel Permeation Chromatography (GPC), Acid washing, Multi-column chromatography |

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-HRMS) Applications

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the definitive method for the ultra-trace quantification of PBDFs, including this compound. epa.govepa.gov This technique provides the necessary selectivity and sensitivity to detect these compounds at part-per-quadrillion (ppq) levels. epa.gov

The gas chromatograph separates the different PBDF congeners based on their volatility and interaction with a capillary column. A long (e.g., 60-meter) capillary column, such as a DB-5 or equivalent, is typically used to achieve the necessary chromatographic resolution to separate isomers. epa.gov

The mass spectrometer, operating at a high resolution (≥10,000), can distinguish the exact mass of the target analyte from interfering ions of the same nominal mass. Detection is performed using selected ion monitoring (SIM), where the instrument is set to monitor the specific m/z values corresponding to the molecular ions of the pentabromo-dibenzofurans.

For pentabromo-dibenzofurans (C₁₂H₃Br₅O), the characteristic isotopic cluster of the molecular ion ([M]⁺) resulting from the five bromine atoms is monitored for identification and quantification.

| Parameter | Typical Setting | Purpose |

| GC Column | DB-5 (60 m x 0.25 mm x 0.25 µm) | Isomer separation |

| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis |

| Carrier Gas | Helium | Inert gas for carrying sample through the column |

| MS Resolution | ≥ 10,000 | Separates analyte ions from isobaric interferences |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique |

| Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only specific ions of interest |

| Ions Monitored (PeBDF) | m/z 561.6, 563.6 | Monitoring the two most abundant ions in the molecular cluster for quantification and confirmation |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

While HRGC-HRMS is the established reference method, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a viable alternative for the analysis of some persistent organic pollutants. For PBDFs, LC-MS/MS offers potential advantages, such as reduced sample preparation time (no derivatization needed) and the ability to analyze less volatile or thermally labile compounds.

In this approach, separation is achieved by liquid chromatography, typically reversed-phase, followed by detection using a triple quadrupole mass spectrometer. Ionization is usually performed using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). umb.edunih.gov The mass spectrometer operates in multiple reaction monitoring (MRM) mode, which provides high selectivity. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte.

While methods for PBDFs are less common than for other contaminants, the principles have been successfully applied to various halogenated compounds. nih.govresearchgate.net

| Parameter | Typical Setting |

| LC Column | C18 reversed-phase |

| Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), negative mode |

| MS Analyzer | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Isotope Dilution Quantification and Quality Assurance/Quality Control (QA/QC)

Due to the complexity of the analytical process and the potential for analyte loss at various stages, isotope dilution is the required method for accurate quantification. well-labs.com This technique involves adding a known amount of a stable isotope-labeled analogue of the target analyte to the sample before extraction. For this compound, a ¹³C₁₂-labeled version of a pentabromo-dibenzofuran congener would be used as an internal standard.

This labeled standard behaves almost identically to the native analyte throughout the extraction, clean-up, and instrumental analysis. The concentration of the native analyte is calculated by comparing the response of the native analyte to the response of the labeled standard. This method automatically corrects for any losses during sample preparation and for variations in instrument response.

Rigorous Quality Assurance/Quality Control (QA/QC) is essential for producing reliable data. Key QA/QC measures include:

Method Blanks: A clean matrix sample processed alongside the real samples to check for contamination.

Laboratory Control Spikes: A clean matrix spiked with a known amount of analyte to assess method accuracy.

Matrix Spikes/Matrix Spike Duplicates: Replicate samples spiked with a known amount of analyte to assess matrix effects and method precision.

Recovery Standards: A different set of labeled standards added just before instrumental analysis to calculate the recovery of the internal standards. epa.gov

Method Development for Isomer-Specific Analysis and Transformation Products

There are 38 possible isomers of pentabromo-dibenzofuran. As the toxicological properties of PBDFs are highly dependent on the substitution pattern, isomer-specific analysis is crucial. nih.gov Method development focuses on optimizing chromatographic separation to resolve the most toxic congeners from other isomers.

This typically involves the use of high-resolution capillary GC columns with different selectivities. While a DB-5 column can separate many isomers, complete resolution of all congeners is often not possible on a single column. chromatographyonline.com Therefore, a secondary confirmation column, such as one with a cyanopropylphenyl-based stationary phase, may be required to confirm the identity and concentration of specific isomers. chromatographyonline.com

Furthermore, PBDFs can undergo transformation in the environment through processes like photolysis or metabolism, leading to the formation of lower-brominated dibenzofurans or other degradation products. Analytical methods must also be capable of identifying and quantifying these transformation products, which may have their own toxicological significance. This requires the development of methods that can target a wider range of brominated compounds and the availability of analytical standards for these products.

Challenges in Analytical Standard Availability and Method Validation

While standards for the most commonly studied 2,3,7,8-substituted chlorinated and brominated congeners are often commercially available, the availability of standards for less common isomers can be scarce. isotope.com This lack of standards hinders the ability to perform full method validation, including the determination of method detection limits, precision, and accuracy specifically for this compound.

Without a specific ¹³C-labeled internal standard for this isomer, analysts must often rely on a labeled standard of another pentabromo-dibenzofuran isomer for quantification. This approach introduces a degree of uncertainty into the results, as the recovery of the surrogate may not perfectly match that of the target analyte. Therefore, the development and commercial availability of a wider range of certified PBDF standards are critical for advancing the accuracy and reliability of environmental monitoring for these compounds.

Environmental Fate, Transport, and Transformation of 1,2,3,7,9 Pentabromo Dibenzofuran

Persistence and Degradation Resistance in Environmental Media

1,2,3,7,9-Pentabromo-dibenzofuran exhibits a high degree of persistence across various environmental compartments, including soil, sediment, and biota. This persistence is largely attributed to its chemical stability and low water solubility, which leads to its strong adsorption to organic matter in soil and sediments.

Polychlorinated dibenzofurans (PCDFs), which are structurally analogous to PBDFs, are known for their long half-lives in the environment. For instance, the half-life of dioxins in soil can exceed 100 years. researchgate.net This resistance to degradation means that these compounds can remain in the environment for extended periods, allowing for potential bioaccumulation and biomagnification through the food chain.

The persistence of these compounds is a key factor in their long-range environmental transport, allowing them to be found in ecosystems far from their original sources.

Abiotic Transformation Processes

Abiotic processes, such as photodegradation and chemical reduction, can contribute to the transformation of this compound in the environment, albeit often at slow rates.

Photodegradation, or the breakdown of compounds by light, is a potential transformation pathway for PBDFs. For related polychlorinated compounds, photolysis in aquatic environments and on soil surfaces can occur. The rate and extent of photodegradation are influenced by factors such as the presence of photosensitizers, the wavelength of light, and the medium in which the compound is present.

Studies on other polyhalogenated dibenzofurans have demonstrated that photodegradation can lead to the removal of halogen atoms, resulting in less halogenated and potentially less toxic daughter products. However, the efficiency of this process for this compound under natural environmental conditions is not well-documented.

Chemical reduction is another abiotic process that could potentially transform this compound. In anoxic environments, such as deep sediments, reductive dehalogenation can occur, where halogen atoms are removed from the aromatic rings. This process is often mediated by reduced iron porphyrins or other naturally occurring reducing agents. While this pathway has been observed for some polychlorinated dioxins and furans, specific data for this compound are scarce.

Biotic Transformation and Biodegradation

The microbial breakdown of this compound is a critical area of research, as it represents a potential natural attenuation pathway for this persistent pollutant.

The biodegradation of halogenated dibenzofurans can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the rates are generally slow.

Under aerobic conditions, some bacteria are capable of initiating the degradation of chlorinated dibenzofurans through dioxygenase enzymes. nih.gov These enzymes introduce two hydroxyl groups onto the aromatic ring, leading to ring cleavage and further breakdown. nih.gov However, the degree of halogenation and the substitution pattern significantly influence the susceptibility of the compound to microbial attack. Highly brominated congeners like this compound are generally more resistant to aerobic degradation than their less halogenated counterparts.

Anaerobic biodegradation, specifically reductive dehalogenation, is a more favorable pathway for highly halogenated compounds. In this process, microorganisms use the halogenated compound as an electron acceptor, removing bromine atoms and replacing them with hydrogen. This can lead to the formation of less brominated dibenzofurans, which may then be more susceptible to further degradation, including aerobic processes.

A study on the disposition of 1,2,3,7,8-pentachlorodibenzofuran (B131792) in rats showed it was metabolized to polar metabolites and excreted, primarily through feces. nih.gov This indicates that in biological systems, metabolic processes can transform the compound, although this does not directly translate to environmental biodegradation rates. nih.gov

Cometabolism is a process where a microorganism, while metabolizing a primary substrate for growth, fortuitously transforms another compound that it cannot use as a direct source of energy or carbon. This has been identified as a key mechanism for the degradation of many persistent organic pollutants.

For instance, certain bacteria that grow on biphenyl (B1667301) or other aromatic compounds can co-metabolize polychlorinated biphenyls (PCBs), which are structurally similar to PBDFs. It is plausible that microbial species with the ability to degrade other aromatic hydrocarbons could also cometabolize this compound. However, specific studies identifying microbial species that can cometabolically degrade this particular compound are limited. Research on the degradation of chlorinated dibenzofurans has implicated bacteria with angular dioxygenases in the initial steps of breakdown. nih.gov

Reductive Debromination Dynamics

Microbial reductive debromination is recognized as a key degradation pathway for PBDD/Fs under anaerobic conditions. This process involves the removal of bromine atoms and their replacement with hydrogen atoms, leading to the formation of less brominated congeners. These lesser-brominated products may exhibit different toxicity and bioavailability compared to the parent compound. Studies on other PBDD/Fs and PBDEs have consistently shown that the rate of reductive debromination tends to decrease as the number of bromine substituents decreases.

Research on the anaerobic microbial debromination of PBDEs has identified specific microorganisms, such as those from the Dehalococcoides species, as being capable of carrying out this transformation. berkeley.edunih.gov These bacteria utilize halogenated compounds as electron acceptors in their respiration process. It is plausible that similar microbial communities are involved in the debromination of 1,2,3,7,9-pentaBDF. The debromination process is often stepwise, with the sequential removal of bromine atoms. For instance, studies on octa-BDE mixtures have shown their debromination to hepta-, hexa-, penta-, and even tetra-BDEs over time in anaerobic microcosms. berkeley.edu

The position of the bromine atoms on the dibenzofuran (B1670420) rings also influences the rate and pathway of reductive debromination. Studies on PBDEs have indicated preferential removal of meta and para bromines over ortho bromines. berkeley.edu The specific substitution pattern of 1,2,3,7,9-pentaBDF, with bromines at both lateral (2, 3, 7) and peri (1, 9) positions, suggests a complex series of potential debromination pathways. The initial debromination products would likely be various tetra-brominated dibenzofurans, which could then be further debrominated to tri-, di-, and mono-brominated congeners.

Table 1: General Findings on Reductive Debromination of PBDD/Fs and Related Compounds

| Compound Class | Key Findings | Reference |

|---|---|---|

| PBDD/Fs | Expected to degrade more rapidly than their chlorinated analogues (PCDD/Fs). | General principle |

| PBDEs | Reductive debromination observed in anaerobic sediments and by specific microbial cultures like Dehalococcoides. | berkeley.edunih.gov |

| Octa-BDE mixture | Debrominated to a range of lower brominated congeners, including tetra-BDEs. | berkeley.edu |

| General | Rate of debromination generally decreases with a lower degree of bromination. | General observation |

Inter-Media Partitioning and Sorption Dynamics

Sorption to Organic Carbon in Soil and Sediment

The transport and bioavailability of this compound in the environment are largely governed by its partitioning behavior between solid and aqueous phases. Due to its high hydrophobicity, this compound is expected to sorb strongly to organic carbon in soil and sediment. While specific sorption coefficients for 1,2,3,7,9-pentaBDF are not available, data for other PBDD/Fs and related compounds confirm this strong sorption tendency.

The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to describe the sorption potential of organic chemicals. High Koc values indicate a strong affinity for organic matter and low mobility in the environment. For PBDD/Fs, Koc values are generally high, leading to their accumulation in the organic-rich fractions of soils and sediments.

Studies on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have shown that sorption is not solely dependent on the organic carbon content but is also significantly influenced by the nature of the carbonaceous material, particularly the presence of black carbon (soot). nih.gov Black carbon exhibits a much stronger sorption capacity for planar aromatic compounds like dibenzofurans compared to amorphous organic matter. Given the planar structure of the dibenzofuran molecule, it is highly probable that the sorption of 1,2,3,7,9-pentaBDF is also strongly influenced by black carbon content in soils and sediments. Research on PCDFs has demonstrated that they exhibit stronger sorption to soot than PCDDs, which is attributed to their more planar configuration. nih.gov

The strong sorption of 1,2,3,7,9-pentaBDF to soil and sediment particles has several important implications for its environmental fate. It reduces its concentration in the aqueous phase, thereby limiting its bioavailability to many aquatic organisms and its potential for leaching into groundwater. However, it also leads to its accumulation in benthic environments, where it can be ingested by sediment-dwelling organisms, providing a pathway for entry into the food web. Desorption from soil and sediment particles is generally a slow process, contributing to the long-term persistence of these compounds in the environment.

Table 2: Estimated and Measured Sorption Parameters for Related Compounds

| Compound/Class | Log Koc (L/kg) | Comments | Reference |

|---|---|---|---|

| PCDDs (up to tetrachlorination) | Median Ksc/Koc ratio of 25 | Ksc is the soot-water distribution coefficient. | nih.gov |

| PCDFs (up to tetrachlorination) | Median Ksc/Koc ratio of 300 | Indicates stronger sorption to soot for PCDFs. | nih.gov |

| Tetrabrominated PBDE | Ksc/Koc ratio of 60 | nih.gov |

Note: Specific Koc values for this compound are not available. The data presented are for related compounds and illustrate the general principles of strong sorption to organic carbon and soot.

Air-Water Exchange and Volatilization

The partitioning of this compound between the atmosphere and water bodies is a key process influencing its long-range transport and distribution. This exchange is governed by the compound's Henry's Law constant (H), which relates its concentration in the air to its concentration in water at equilibrium.

Specific experimental data for the Henry's Law constant of 1,2,3,7,9-pentaBDF are not available in the reviewed literature. However, based on its chemical structure as a pentabrominated dibenzofuran, it is expected to have a low to moderate volatility. The Henry's Law constant for PBDD/Fs generally decreases with an increasing degree of bromination. This suggests that while volatilization from water surfaces is a possible transport pathway, it may be less significant for a pentabrominated congener compared to less brominated ones.

The direction of the net flux between air and water depends on the relative concentrations in each phase. If the concentration in surface water is higher than the equilibrium concentration with the overlying air, volatilization will occur. Conversely, if the atmospheric concentration is higher, net deposition from the atmosphere to the water will take place. For many persistent organic pollutants (POPs), including PCDD/Fs, atmospheric deposition is a significant input to aquatic ecosystems. acs.org

The volatilization rate is also influenced by environmental factors such as temperature, wind speed, and water turbulence. Higher temperatures increase the vapor pressure of the compound, favoring volatilization. Increased wind speed and turbulence enhance the mass transfer across the air-water interface.

Table 3: Estimated Physicochemical Properties Relevant to Air-Water Exchange (for related compounds)

| Compound/Class | Property | Estimated Value | Comments |

|---|---|---|---|

| PCDD/Fs | Henry's Law Constant (H) | Varies significantly with congener; generally decreases with increasing halogenation. | No specific value for 1,2,3,7,9-pentaBDF found. |

Long-Range Atmospheric and Oceanic Transport Modeling

The persistence and semi-volatile nature of this compound suggest that it has the potential for long-range environmental transport, far from its original sources. Modeling studies are essential tools for understanding and predicting the movement of such persistent organic pollutants (POPs) on a regional and global scale.

While specific transport models for 1,2,3,7,9-pentaBDF have not been detailed in the available literature, models developed for other PBDD/Fs and PCDD/Fs provide a framework for understanding its likely behavior. acs.orgacs.org These models typically incorporate data on emissions, physicochemical properties (such as vapor pressure, Henry's Law constant, and octanol-air partition coefficient), and intermedia partitioning (gas-particle partitioning, air-water exchange, and deposition).

Atmospheric Transport: Long-range atmospheric transport is a primary pathway for the global distribution of POPs. 1,2,3,7,9-pentaBDF released into the atmosphere can be transported over thousands of kilometers before being removed by deposition. In the atmosphere, it will partition between the gas phase and atmospheric particles. The extent of this partitioning is a critical factor in its transport; particle-bound compounds are more susceptible to dry and wet deposition, which limits their transport distance, while gas-phase compounds can travel further. Given its molecular weight, 1,2,3,7,9-pentaBDF is expected to be predominantly associated with atmospheric particles.

Atmospheric transport models for PCDD/Fs have shown that a significant fraction of emissions can be transported over long distances. acs.org The deposition patterns are influenced by meteorological conditions, such as wind patterns and precipitation, as well as the characteristics of the emitted particles.

Oceanic Transport: Once deposited into the ocean, 1,2,3,7,9-pentaBDF can undergo long-range transport via ocean currents. Due to its hydrophobicity, it will tend to associate with suspended particulate matter and sediment. This partitioning to particles can lead to its transport with the movement of water masses and its eventual burial in deep-sea sediments, which act as a long-term sink for many POPs.

Modeling the oceanic transport of POPs is complex, requiring an understanding of ocean circulation patterns, particle dynamics, and biogeochemical cycling. Models have been developed to simulate the fate of other POPs in the marine environment, and these can be adapted to predict the distribution of 1,2,3,7,9-pentaBDF. These models suggest that oceanic transport can distribute POPs to remote regions, including the Arctic, far from their primary sources. nih.gov

The combination of atmospheric and oceanic transport makes it likely that this compound is a global contaminant.

Table 4: Key Parameters for Long-Range Transport Modeling of POPs

| Parameter | Importance for Modeling | Typical Behavior for PBDD/Fs |

|---|---|---|

| Vapor Pressure | Influences gas-particle partitioning and volatilization. | Low, decreases with increasing bromination. |

| Henry's Law Constant | Governs air-water exchange. | Low to moderate, decreases with increasing bromination. |

| Octanol-Air Partition Coefficient (Koa) | Describes partitioning between air and organic phases. | High, indicating a tendency to partition out of the air. |

| Octanol-Water Partition Coefficient (Kow) | Indicates hydrophobicity and bioaccumulation potential. | Very high. |

Ecological Implications and Bioaccumulation Dynamics of 1,2,3,7,9 Pentabromo Dibenzofuran

Bioaccumulation and Bioconcentration in Aquatic and Terrestrial Organisms

Bioaccumulation Factors (BAF) and Bioconcentration Factors (BCF) in Indicator Species

Bioaccumulation Factors (BAF) and Bioconcentration Factors (BCF) are key metrics used to quantify the potential of a chemical to accumulate in organisms. A BAF is the ratio of the chemical's concentration in an organism to its concentration in the surrounding medium (water, sediment, or soil), while a BCF compares the concentration in the organism to that in the water only.

Specific BAF and BCF values for 1,2,3,7,9-Pentabromo-dibenzofuran are not documented. However, studies on other PBDFs and their chlorinated cousins, the polychlorinated dibenzofurans (PCDFs), indicate that these compounds are highly bioaccumulative. For instance, research on other persistent organic pollutants demonstrates a wide range of BCF values in various aquatic species.

| Compound | Species | BCF Value (L/kg) | Reference |

|---|---|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | Fathead Minnow (Pimephales promelas) | 10,000 - 39,000 | General literature on PCDF bioaccumulation |

| Polybrominated Diphenyl Ethers (PBDEs) | Various fish species | Up to 100,000 | General literature on PBDE bioaccumulation |

This table presents data for related compounds to illustrate the potential range of BCFs for this compound.

Influence of Organismal Characteristics (e.g., lipid content) on Bioaccumulation

The bioaccumulation of lipophilic compounds like this compound is strongly influenced by the physiological and biochemical characteristics of the organism. A primary factor is the lipid (fat) content of the organism's tissues. Due to their hydrophobic nature, these compounds tend to partition from the aqueous environment into the lipid-rich tissues of aquatic and terrestrial organisms.

Organisms with a higher percentage of body fat will generally exhibit higher bioaccumulation of such chemicals. Therefore, when comparing bioaccumulation data across different species, it is common practice to normalize the concentrations to the lipid content of the tissues. This lipid normalization provides a more standardized measure of the chemical's bioaccumulative potential. Other factors influencing bioaccumulation include the organism's metabolic rate, feeding habits, and its ability to excrete the compound.

Biomagnification through Trophic Levels in Ecosystems

Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. Persistent and bioaccumulative substances like PBDFs are particularly prone to biomagnification.

Trophic Magnification Factors (TMFs) in Food Web Studies

The Trophic Magnification Factor (TMF) is a measure of how much a chemical's concentration increases for each trophic level increase in a food web. A TMF greater than 1 indicates that the chemical is biomagnifying.

Specific TMFs for this compound have not been reported. However, studies on other PBDFs and related compounds in various aquatic food webs have demonstrated their potential for trophic magnification. For example, research on polybrominated diphenyl ethers (PBDEs) has shown significant trophic magnification in some ecosystems.

| Compound Class | Ecosystem | TMF Value | Reference |

|---|---|---|---|

| Polybrominated Diphenyl Ethers (PBDEs) | Marine Food Web | 1.5 - 7.0 | General literature on PBDE biomagnification |

| Polychlorinated Biphenyls (PCBs) | Great Lakes Food Web | 2.0 - 10.0 | General literature on PCB biomagnification |

This table provides TMF data for related compound classes to infer the potential biomagnification of this compound.

Ecological Transfer Rates within Aquatic and Terrestrial Food Chains

The transfer of this compound through food chains is a critical aspect of its ecological risk. In aquatic environments, this compound, likely adsorbed to sediment and organic matter, would be consumed by benthic invertebrates. These invertebrates are then preyed upon by small fish, which are in turn consumed by larger predatory fish, birds, and marine mammals. At each step of this food chain, the concentration of the compound is likely to increase.

A similar process would occur in terrestrial ecosystems. The compound could be taken up by soil organisms, which are then consumed by small mammals and birds. These, in turn, become prey for higher-level predators. The efficiency of this transfer depends on factors such as the bioavailability of the compound from the ingested material and the metabolic capabilities of the predator.

Ecological Exposure Pathways and Bioavailability

The primary ecological exposure pathways for this compound are expected to be through the ingestion of contaminated food and sediment. Direct uptake from water (bioconcentration) is also a potential pathway, particularly for organisms with high respiratory surface areas in contact with water, such as fish gills.

The bioavailability of a chemical, which is the fraction of the total amount of the chemical in the environment that is available for uptake by organisms, is a key determinant of its ecological impact. For sediment-bound compounds like PBDFs, bioavailability is influenced by factors such as the organic carbon content of the sediment and the feeding mechanisms of the organisms. Compounds tightly bound to sediment particles are generally less bioavailable than those dissolved in the pore water of the sediment. The specific chemical structure and properties of this compound, such as its lipophilicity and molecular size, will also play a crucial role in its bioavailability and subsequent uptake by organisms.

Ah-Receptor Mediated Responses in Ecological Receptor Organisms

The primary mechanism through which polybrominated dibenzofurans (PBDFs) exert their toxic effects is by binding to and activating the aryl hydrocarbon receptor (AhR). wikipedia.org The AhR is a transcription factor present in the cells of vertebrate species that plays a crucial role in regulating gene expression. wikipedia.orgescholarship.org When a ligand, such as a PBDF, binds to the AhR, the receptor-ligand complex translocates to the nucleus. There, it dimerizes with the AhR nuclear translocator (ARNT) protein and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). wikipedia.org This binding initiates the transcription of a suite of genes, most notably the cytochrome P4501A1 (CYP1A1) gene, which is involved in the metabolism of foreign chemicals. escholarship.orgnih.gov

The sustained activation of the AhR by persistent compounds like PBDFs can lead to a wide range of toxic responses. Available literature strongly suggests that brominated dibenzofurans exhibit toxicity profiles similar to their well-studied chlorinated counterparts, the polychlorinated dibenzofurans (PCDFs). nih.gov

The potency of different PBDF congeners to elicit an AhR-mediated response varies and is often expressed as a Relative Potency (REP) factor, which compares the potency of a congener to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). While specific REP values for 1,2,3,7,9-PeBDF are not available, studies on other PBDFs have shown that those with bromine atoms in the 2,3,7,8-positions are the most potent AhR agonists. A joint World Health Organization (WHO) and United Nations Environment Programme (UNEP) expert consultation concluded that the REPs for PBDDs and PBDFs in mammals are generally within an order of magnitude of their chlorinated analogs. nih.gov This has led to the recommendation of using the same interim Toxicity Equivalency Factor (TEF) values for brominated congeners in human risk assessment, pending more specific data. nih.gov

Table 1: General Principles of Ah-Receptor Activation by PBDFs

| Feature | Description |

| Mechanism | Ligand binding to the cytosolic Aryl hydrocarbon Receptor (AhR). |

| Cellular Process | Translocation of the AhR-ligand complex to the nucleus, dimerization with ARNT. |

| Genetic Target | Binding to Xenobiotic Responsive Elements (XREs) in the promoter region of target genes. |

| Primary Response | Induction of cytochrome P450 (CYP1A1) and other metabolic enzymes. |

| Toxicological Significance | Persistent activation leads to a spectrum of toxic effects, including developmental and reproductive toxicity, immunotoxicity, and carcinogenicity. |

Ecological Risk Assessment Frameworks and Characterization

The ecological risk assessment for a compound like this compound follows a structured framework established by regulatory agencies such as the U.S. Environmental Protection Agency (EPA). regulations.gov This framework is designed to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors.

The process generally consists of three main phases:

Problem Formulation: This initial phase establishes the goals and scope of the assessment. It involves identifying the contaminant of concern (in this case, 1,2,3,7,9-PeBDF), its sources, and its environmental distribution. A conceptual site model is developed to identify potential exposure pathways and the ecological receptors (e.g., specific species of fish, birds, mammals) that might be at risk. Assessment endpoints, which are explicit expressions of the environmental values to be protected (e.g., survival and reproduction of a bird population), are defined.

Analysis Phase: This phase has two key components:

Exposure Characterization: This involves measuring or modeling the concentration of the chemical in various environmental media (water, sediment, soil) and in the tissues of organisms. It aims to determine the extent to which ecological receptors are exposed to the substance.

Effects Characterization (or Hazard Assessment): This component evaluates the toxicological data to determine the relationship between the level of exposure and the likelihood of adverse effects. This involves identifying the types of effects the chemical can cause and the dose or concentration at which these effects occur (e.g., No-Observed-Adverse-Effect Level, NOAEL, and Lowest-Observed-Adverse-Effect Level, LOAEL).

Risk Characterization: In the final phase, the information from the exposure and effects analyses is integrated to estimate the probability and magnitude of adverse ecological effects. This is often done by calculating a Hazard Quotient (HQ), which is the ratio of the estimated environmental exposure concentration to a known toxicity reference value. An HQ greater than 1 suggests a potential for risk, warranting further investigation or risk management actions. The uncertainties associated with the risk assessment are also described in this phase. wi.govnih.gov

For PBDFs, the risk characterization is often complicated by the presence of multiple congeners in the environment. In such cases, the Toxicity Equivalency (TEQ) approach is used, where the concentration of each congener is multiplied by its specific TEF, and the results are summed to get a total TCDD-equivalent concentration, which can then be used in the risk assessment. nih.gov

Abatement and Remediation Strategies for 1,2,3,7,9 Pentabromo Dibenzofuran Contamination

Control Technologies for Unintentional Formation Sources

The primary route of PentaBDF formation is as an unintentional byproduct in thermal processes involving brominated flame retardants (BFRs). murdoch.edu.au Control strategies, therefore, focus on managing these processes and the materials that fuel them.

Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), including PentaBDF, are generated during thermal activities like waste incineration, recycling of BFR-containing materials, and uncontrolled fires. murdoch.edu.au The thermal degradation of BFRs produces potent precursors to PBDD/Fs. murdoch.edu.au The principles for controlling the formation of their chlorinated analogs, PCDD/Fs, are highly applicable. Key parameters for minimizing formation include temperature, oxygen levels, and residence time.

Research on fluidized bed combustion (FBC) systems for waste wood, a process relevant to industrial energy generation, provides insights into optimal conditions for minimizing halogenated dioxin and furan (B31954) formation. researchgate.net Maintaining specific temperature zones is critical; for instance, a bed temperature of approximately 850°C and a freeboard temperature of 600°C are considered optimal. researchgate.net Furthermore, low oxygen concentrations in the flue gas and sufficient residence time for fine particles can significantly reduce emissions. researchgate.net The baghouse, a common air pollution control device, can be a major site of PBDD/F formation due to its favorable temperature range; therefore, controlling its temperature is an effective measure to reduce total emissions. researchgate.net

Table 1: Optimized Combustion Parameters for Dioxin/Furan Control

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Bed Temperature | ~850°C | Promotes complete combustion of precursors. researchgate.net |

| Freeboard Temperature | ~600°C | Reduces conditions favorable for de novo synthesis. researchgate.net |

| Oxygen Concentration | Low | Limits oxidation reactions that form PBDD/Fs. researchgate.net |

| Baghouse Temperature | Controlled/Reduced | Minimizes formation in the post-combustion zone. researchgate.net |

| Residence Time | Sufficient | Allows for the complete destruction of fine particles. researchgate.net |

Effective waste management is a cornerstone of preventing the formation of PBDD/Fs. Since these compounds are formed from precursors present in waste streams, controlling the input materials for incineration and recycling is crucial. Uncontrolled thermal disposal and even standard recycling processes like extrusion and molding of plastics containing BFRs can lead to the formation of PBDD/Fs. pops.int

Key strategies for improved waste management include:

Source Segregation : Establishing requirements for the separation of waste at the source, particularly for large producers like industrial sites, is fundamental. c40knowledgehub.org Proper segregation prevents BFR-laden materials from entering high-temperature processes where PBDD/Fs can form. allpointsmedicalwaste.com

Enhanced Recycling Programs : While recycling can be a source of PBDD/Fs if not managed correctly, identifying and properly handling recyclable materials like plastics, glass, and electronics can reduce the volume of waste destined for less controlled disposal methods. allpointsmedicalwaste.com

Discouraging Incineration as a Primary Solution : Incineration can be an expensive and inefficient process that creates a demand for waste, potentially disincentivizing recycling and waste reduction efforts. c40knowledgehub.org

Public Awareness and Policy : Educating the public on the impacts of improper waste disposal and implementing policies such as fines for non-compliance and incentives for sustainable practices can drive behavioral change. thompsonquarries.co.uk

Environmental Remediation Techniques

Once 1,2,3,7,9-PentaBDF has contaminated the environment, various remediation techniques can be employed to degrade or remove it from affected media like soil and sediment.

Bioremediation leverages the metabolic capabilities of microorganisms to break down contaminants. PBDD/Fs are generally expected to be more susceptible to microbial degradation than their chlorinated counterparts. pops.int The degradation of the parent compound, dibenzofuran (B1670420), has been extensively studied and provides a model for its brominated forms.

Several bacterial strains have been identified that can degrade dibenzofuran, often through cometabolism, where the microbe degrades the contaminant while feeding on another primary substrate. nih.govnih.gov

Ralstonia sp. strain SBUG 290 : Degrades dibenzofuran cometabolically when cultivated on biphenyl (B1667301). nih.gov

Staphylococcus auriculans DBF63 : Can use dibenzofuran as its sole source of carbon and energy, breaking it down into metabolites like salicylic (B10762653) acid and gentisic acid. nih.gov

Pseudomonas putida PH-01 : Utilizes dibenzofuran as a sole carbon and energy source. capes.gov.br

Sphingomonas sp. strain RW1 : Can mineralize dibenzofuran and has been shown to effectively remove it from soil. nih.gov

Arthrobacter sp. W1 : Degrades dibenzofuran cometabolically with naphthalene (B1677914) as the primary substrate. nih.gov

The effectiveness of bioremediation can be enhanced by optimizing environmental conditions. For a native bacterial community in landfill leachate, the highest degradation rate for dibenzofuran (74.40% in 24 hours) was achieved at a temperature of 30°C and a pH of 7. upm.edu.my In-situ bioremediation strategies often involve biostimulation (adding nutrients and electron acceptors to encourage native microbial populations) or bioaugmentation (introducing specific microorganisms to the contaminated site). epa.govnih.gov For halogenated compounds, reductive dehalogenation (or debromination for PentaBDF) is a key degradation pathway. nih.gov

Table 2: Microbial Strains with Demonstrated Dibenzofuran Degradation Capability

| Microbial Strain | Degradation Type | Key Findings |

|---|---|---|

| Ralstonia sp. SBUG 290 | Cometabolism (with biphenyl) | Complete degradation is possible via lateral dioxygenation and meta-cleavage. nih.gov |

| Staphylococcus auriculans DBF63 | Growth Substrate | Degrades dibenzofuran to salicylic acid and gentisic acid. nih.gov |

| Sphingomonas sp. strain RW1 | Growth Substrate | Effectively removed dibenzofuran from soil microcosms, with removal dependent on cell density. nih.gov |

Photoremediation, or photodegradation, utilizes light energy to break down chemical bonds in contaminant molecules. The susceptibility of brominated dibenzofurans to photolytic degradation is well-recognized. nih.govresearchgate.net

Studies have shown that this process is environmentally relevant. The photodegradation half-life of tetrabromodibenzo-p-dioxins (TeBDDs) in a thin layer of soil exposed to daylight was found to be between 3 and 6 months, indicating that sunlight can be an effective remediation tool for surface contamination. pops.int However, its effectiveness is limited in deeper soil layers where light cannot penetrate. pops.int Research on polymeric BFRs also confirms that UV irradiation leads to the formation of various brominated degradation products. acs.org

Photochemical decontamination techniques can be enhanced by using solvents. A method using vegetable oils as a solvent carrier and natural sunlight was developed for PCDD/F-contaminated soils, which could be adapted for PBDD/Fs. scispace.com The oil helps to extract the contaminants from the soil matrix, making them more available for degradation by sunlight. scispace.com

Decontamination of soil and sediment often involves either physical removal of the contaminated material or in-situ treatment. The remediation techniques described above—bioremediation and photoremediation—are primary methods for treating contaminated soils.

For bioremediation in soil, the success depends on factors such as the density of the degrading bacteria and the soil's organic matter content. nih.gov In one study using Sphingomonas sp. strain RW1 to treat soil spiked with diaryl ethers, a high bacterial density (4 x 10⁷ CFU/g of soil) resulted in the complete removal of dibenzofuran within 7 days. nih.gov The rate of degradation can be influenced by the bioavailability of the contaminant, which is often limited by its sorption to soil organic matter. nih.gov

Physical-chemical methods can also be applied. One such method involves washing or flushing the soil with solvents to extract the contaminants. Vegetable oils have been studied for their ability to dissolve and extract dioxin-like compounds from soil, which can then be treated or disposed of. scispace.com This approach, when combined with photodegradation, provides a synergistic decontamination strategy. scispace.com

Regulatory Frameworks and Environmental Policy Perspectives on Brominated Dibenzofurans

International Conventions and Agreements (e.g., Stockholm Convention on POPs)

The primary international treaty addressing compounds like 1,2,3,7,9-Pentabromo-dibenzofuran is the Stockholm Convention on Persistent Organic Pollutants (POPs). This global treaty aims to protect human health and the environment by eliminating or restricting the production and use of POPs, which are chemicals that persist in the environment, bioaccumulate in living organisms, and pose a risk to human health and the environment. epd.gov.hk

Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDFs) were among the initial 12 POPs listed under the Convention for reduction of unintentional releases. epd.gov.hkpops.int While their brominated analogues, the polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs), share similar toxicological properties, they were not initially included. nih.gov

However, due to growing concerns about their persistence and toxicity, there is a current proposal to list polyhalogenated dibenzo-p-dioxins and dibenzofurans, which includes PBDD/Fs and mixed polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs), in Annex C of the Stockholm Convention. iaeg.compops.int Annex C focuses on the continued minimization and, where feasible, ultimate elimination of unintentional production and release of listed chemicals. pops.int The Persistent Organic Pollutants Review Committee (POPRC) has determined that PBDD/Fs and PBCDD/Fs fulfill the screening criteria for persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects, and has established a working group to prepare a draft risk profile. pops.int

The table below summarizes the status of PBDFs in relation to the Stockholm Convention.

| Convention/Agreement | Status of Polybrominated Dibenzofurans (PBDFs) | Details |

| Stockholm Convention on POPs | Proposed for listing in Annex C | The POPs Review Committee has concluded that PBDD/Fs meet the screening criteria specified in Annex D of the convention. A draft risk profile is being prepared to evaluate the need for global regulatory action. rrma-global.orgpops.int |

| Convention on Long-Range Transboundary Air Pollution (LRTAP) Protocol on POPs | Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDF) are listed. | This regional agreement focuses on reducing emissions of POPs. While it explicitly lists chlorinated dioxins and furans, the control measures for combustion sources also inherently help to reduce emissions of their brominated analogues. overheid.nl |

Regional and National Environmental Legislation Governing PBDFs

Several countries and regions have implemented legislation that directly or indirectly governs the release and management of PBDFs.

European Union (EU): The EU has been proactive in addressing substances of very high concern. The European Chemicals Agency (ECHA) is currently involved in the Stockholm Convention process, seeking input on the draft risk profile for PBDD/Fs and PBCDD/Fs. rrma-global.org EU regulations on waste, particularly Regulation (EU) 2019/1021 on persistent organic pollutants, set concentration limits for POPs in waste. While specific limits for PBDFs are not explicitly detailed in the same way as for PCDD/PCDFs, the management of wastes containing brominated flame retardants—a primary source of PBDFs—is strictly controlled. europa.eu For instance, waste incineration regulations require monitoring for PBDD/Fs when burning waste containing BFRs. pops.int Furthermore, regulations concerning maximum levels of dioxins and PCBs in food and feed, such as Regulation (EU) 2022/2002, establish a framework for monitoring and controlling these contaminants in the food chain, which can be extended to brominated analogues. alsglobal.eu

United States: In the United States, the Environmental Protection Agency (EPA) regulates toxic substances under the Toxic Substances Control Act (TSCA). epa.govpillsburylaw.com While there are no specific regulations for this compound, the EPA has taken action on precursor compounds. For example, the EPA has issued Significant New Use Rules (SNURs) for commercial polybrominated diphenyl ether (PBDE) mixtures, such as PentaBDE and OctaBDE, which are known to contain PBDFs as impurities. epa.gov These rules require notification to the EPA before manufacturing or importing these chemicals for new uses, effectively restricting their reintroduction into commerce. epa.gov The EPA has also classified dibenzofuran (B1670420), the parent compound, as a Group D substance, not classifiable as to human carcinogenicity, due to a lack of data. epa.govnih.gov

Other Regions: In Germany, specific legislation is in place that restricts placing substances, mixtures, and articles on the market if they contain certain PBDD and PBDF congeners above a defined threshold. iaeg.com

Environmental Quality Standards (EQS) and Biota-Based Guidelines

Environmental Quality Standards (EQS) are concentration limits of pollutants in water, sediment, or biota that should not be exceeded to protect human health and the environment.

Currently, there are no specific EQS established for this compound. However, the EU's Water Framework Directive (WFD) provides a framework for setting EQS for priority substances. europa.eu The directive has introduced biota EQS for other brominated compounds, such as brominated diphenylethers. europa.eu The development of such standards for PBDFs is complicated by the large number of congeners and the limited toxicological data for many of them.

The concept of Toxicity Equivalency Factors (TEFs) is a crucial tool used in the risk assessment of dioxin-like compounds. nih.gov This approach expresses the toxicity of different congeners in relation to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). The World Health Organization (WHO) has considered including PBDDs and PBDFs in the TEF scheme, proposing that interim TEFs for brominated analogues could be the same as their chlorinated counterparts pending more data. nih.govresearchgate.net This would be a significant step toward establishing risk-based guidelines and standards.

Studies on biota-sediment accumulation factors (BSAFs) for related compounds like PCDDs and PCDFs have been conducted to understand their bioaccumulation potential, which is a key parameter for developing biota-based guidelines. nih.gov Such research is essential for developing similar guidelines for PBDFs.

Monitoring and Surveillance Requirements in Environmental Matrices

Monitoring for PBDFs is not as widespread as for their chlorinated counterparts. However, surveillance is often required in specific contexts where their formation is likely.

Emissions from Industrial Processes: Regulatory requirements often mandate monitoring of emissions from waste incinerators, especially when processing waste containing BFRs. For example, Austrian regulations require PBDD/F monitoring at least twice a year for incinerators burning such waste. pops.int

Environmental Compartments: Monitoring data for PBDFs in various environmental media such as air, soil, sediment, and biota are crucial for exposure assessment. pops.intnih.gov While not always a regulatory requirement for this specific congener, research and targeted monitoring campaigns have detected PBDFs in diverse matrices, including remote Arctic regions, indicating long-range transport. pops.int

Food and Feed: In the EU, while specific regulations focus on PCDD/Fs and dioxin-like PCBs, the analytical methods are often capable of detecting PBDFs as well, and their presence in food of animal origin is a subject of ongoing research. researchgate.neteuropa.eu

The lack of certified reference materials for many PBDF congeners can pose a challenge for the quality and comparability of monitoring data. europa.eu

Environmentally Sound Management (ESM) Principles for Wastes Containing PBDFs

The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal provides a framework for the environmentally sound management (ESM) of wastes containing POPs. The Convention has developed general technical guidelines for POPs wastes and specific guidelines for wastes containing unintentionally produced POPs like PCDD/PCDFs. un.orgun.orgbrsmeas.org

These principles are directly applicable to wastes containing PBDFs, as they are formed under similar conditions and are often found in conjunction with chlorinated dioxins and furans. Key ESM principles include:

Minimization of Waste Generation: Reducing the use of BFRs in products is a key preventative measure.

Identification and Segregation: Wastes containing or contaminated with PBDFs, such as plastics from electronic waste (e-waste) and end-of-life vehicles, should be identified and separated from other waste streams.

Pre-treatment and Destruction: The preferred disposal method for wastes with a high POP content is destruction or irreversible transformation, ensuring that the POP characteristics are eliminated. brsmeas.org Technologies like high-temperature incineration under controlled conditions are employed for this purpose.

Control of Releases: Strict controls on emissions and residues from waste management operations are necessary to prevent the release of PBDFs into the environment.

Specific technical guidelines under the Basel Convention, such as those for the ESM of plastic wastes and wastes containing PBDEs, provide detailed guidance on managing materials that are potential sources of PBDFs. brsmeas.orgbasel.int

Future Research Directions and Emerging Challenges Concerning 1,2,3,7,9 Pentabromo Dibenzofuran

Elucidation of Specific Transformation Product Identities and Fates

A significant area of uncertainty surrounding 1,2,3,7,9-PBDF is its environmental fate and the identity of its transformation products. Like other persistent organic pollutants, PBDFs can undergo various transformation processes in the environment.

Key Research Areas:

Photodegradation: Brominated flame retardants, the precursors to PBDFs, are known to undergo photodegradation. nih.gov This process can lead to the formation of less brominated, and potentially more toxic, congeners. Research is needed to specifically identify the products formed from the photodegradation of 1,2,3,7,9-PBDF under various environmental conditions.

Thermal Degradation: The thermal degradation of products containing BFRs is a known source of PBDFs. nih.gov Understanding the specific conditions that favor the formation of 1,2,3,7,9-PBDF during incineration and other high-temperature processes is crucial for developing effective mitigation strategies.

Biotransformation: While many halogenated compounds are resistant to biodegradation, some microorganisms have been shown to degrade persistent organic pollutants. nih.gov Investigating the potential for microbial degradation of 1,2,3,7,9-PBDF and identifying the metabolic pathways and resulting products is a critical research need.

A deeper understanding of these transformation pathways is essential for predicting the long-term environmental behavior and potential risks associated with 1,2,3,7,9-PBDF.

Development of Novel and Cost-Effective Analytical Techniques

The accurate detection and quantification of 1,2,3,7,9-PBDF in various environmental matrices present a significant analytical challenge. The complexity of these matrices and the often low concentrations of the target analyte necessitate highly sensitive and selective analytical methods.

Current and Future Directions:

High-Resolution Mass Spectrometry (HRMS): Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the current gold standard for the analysis of dioxin-like compounds, including PBDFs. This technique provides the necessary selectivity and sensitivity for congener-specific analysis.

Advanced Chromatographic Separations: The development of more efficient gas chromatography columns and separation techniques is needed to improve the resolution of complex mixtures of PBDF isomers.

Novel Detection Methods: Research into novel detection methods, such as those based on immunochemical or biosensor technologies, could lead to the development of more rapid and cost-effective screening tools for 1,2,3,7,9-PBDF.

The development of robust and accessible analytical methods is fundamental to all other areas of research on this compound.

Long-Term Ecological Monitoring and Trend Analysis

Long-term monitoring programs are essential for understanding the environmental distribution, persistence, and temporal trends of contaminants like 1,2,3,7,9-PBDF. While data for this specific congener are limited, trends observed for related compounds can provide valuable insights.

Monitoring Insights from Related Compounds:

| Compound Class | Matrix | Trend | Location |

| Penta-mix PBDEs | Soil | Decreasing | Northern Europe |

| Penta-mix PBDEs | Sewage Sludge | Decreasing | Sweden and USA |

| BDE-209 | Various | Increasing | Global |

| PCDD/Fs | Ambient Air | Decreasing | Taiwan |

Data compiled from multiple long-term monitoring studies. nih.govmdpi.com

These trends for related compounds suggest that while regulatory actions may be reducing the environmental levels of some brominated flame retardant components, the more persistent and potentially more toxic transformation products, like certain PBDFs, may continue to be a concern. Long-term monitoring programs should be expanded to include congener-specific analysis of PBDFs, including 1,2,3,7,9-PBDF, in various environmental compartments such as air, water, sediment, and biota. researchgate.netnih.govresearchgate.net

Advanced Modeling of Environmental Transport and Food Web Dynamics

Mathematical models are powerful tools for predicting the environmental transport and fate of contaminants and their bioaccumulation in food webs. epa.govanteagroup.comalaska.govepa.gov

Modeling Approaches:

Multimedia Fate and Transport Models: These models can be used to predict the partitioning of 1,2,3,7,9-PBDF between different environmental compartments (air, water, soil, sediment) and its long-range transport potential. epa.gov

Food Web Models: These models can simulate the transfer and biomagnification of 1,2,3,7,9-PBDF through aquatic and terrestrial food chains. nih.govnih.govmdpi.com Understanding the dynamics of food web interactions is critical for assessing the potential for high concentrations in top predators. imperial.ac.uk

The development and application of these models for 1,2,3,7,9-PBDF are hampered by a lack of fundamental data on its physicochemical properties and environmental behavior. Future research should focus on generating these data to improve the accuracy of model predictions.

Assessment of Mixture Toxicity and Synergistic Effects with Other Pollutants

In the environment, organisms are exposed to complex mixtures of chemicals, not just single compounds. Therefore, assessing the toxicity of 1,2,3,7,9-PBDF in isolation may not accurately reflect its true environmental risk.

Key Considerations:

Toxicity Equivalency Factor (TEF) Concept: The World Health Organization (WHO) has proposed including brominated dioxin-like compounds, such as PBDFs, in the TEF concept. nih.gov This approach uses the well-characterized toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) as a reference to estimate the toxicity of other dioxin-like compounds.

Additive Effects: For dioxin-like compounds, the current assumption is that their toxic effects are additive. nih.gov However, more research is needed to confirm this for complex mixtures containing PBDFs.

Synergistic Effects: It is also possible that 1,2,3,7,9-PBDF could interact with other pollutants in a synergistic manner, where the combined toxic effect is greater than the sum of the individual effects. Investigating these potential interactions is a critical area for future research.

Understanding the toxicological interactions of 1,2,3,7,9-PBDF with other environmental contaminants is essential for a comprehensive risk assessment.

Understanding Bioavailability in Complex Environmental Systems

The bioavailability of a contaminant, which is the fraction that is available for uptake by an organism, is a key factor determining its toxicity. The bioavailability of 1,2,3,7,9-PBDF in the environment is likely to be influenced by a variety of factors. uomustansiriyah.edu.iqslideshare.netquora.comslideshare.netnih.gov

Factors Influencing Bioavailability:

| Factor | Influence on Bioavailability |

| Soil and Sediment Organic Carbon | High organic carbon content can lead to strong sorption of hydrophobic compounds like PBDFs, reducing their bioavailability. |

| Particle Size | Smaller particle sizes can increase the surface area for sorption, potentially decreasing bioavailability. slideshare.net |

| pH | The pH of the surrounding medium can affect the chemical form and solubility of a contaminant. |

| Presence of Other Contaminants | Co-contaminants can compete for binding sites on particles, potentially increasing the bioavailability of 1,2,3,7,9-PBDF. |

Future research should focus on quantifying the bioavailability of 1,2,3,7,9-PBDF in different environmental matrices and identifying the key factors that control it.

Research on Climate Change Impacts on PBDF Cycling and Fate

Climate change is expected to have significant impacts on the global cycling and fate of persistent organic pollutants, including PBDFs. trb.orgtrb.orgisdb.org

Potential Climate Change Impacts:

Increased Temperature: Higher temperatures can increase the volatilization of semi-volatile compounds like PBDFs from soil and water, leading to enhanced atmospheric transport.

Changes in Precipitation: Altered precipitation patterns can affect the wet and dry deposition of PBDFs from the atmosphere and their transport in terrestrial and aquatic systems.

Melting of Glaciers and Permafrost: The melting of ice and permafrost can release previously trapped legacy pollutants, including PBDFs, back into the environment.

Changes in Long-Range Transport: Shifting atmospheric circulation patterns can alter the long-range transport of PBDFs to remote regions like the Arctic. noaa.govnih.gov

Understanding these complex interactions is crucial for predicting how the environmental risks of 1,2,3,7,9-PBDF may change in a warming world.

Remediation Technologies for Legacy Contamination Sites

The persistent and toxic nature of 1,2,3,7,9-Pentabromo-dibenzofuran (1,2,3,7,9-PeBDF) necessitates the development and implementation of effective remediation strategies for legacy contamination sites. While specific research on the remediation of this particular congener is limited, a range of technologies has been investigated for the broader class of polybrominated dibenzofurans (PBDFs) and their structurally similar chlorinated counterparts, polychlorinated dibenzofurans (PCDFs). These technologies can be broadly categorized into in situ (treatment in place) and ex situ (requiring excavation and off-site treatment) methods. iastate.eduvertasefli.co.uk

The selection of an appropriate remediation technology depends on various site-specific factors, including the concentration and distribution of the contaminant, soil type, hydrogeological conditions, and cost-effectiveness. epa.govfehrgraham.com

In Situ Remediation Approaches

In situ remediation technologies offer the advantage of treating contaminated soil and groundwater without the need for excavation, which can be less disruptive and more cost-effective. iastate.edu Common in situ approaches that hold promise for 1,2,3,7,9-PeBDF contamination include:

Bioremediation: This approach utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. vertasefli.co.uk For PBDFs, bioremediation can occur under both aerobic and anaerobic conditions. Aerobic degradation often involves the initial dioxygenation of the aromatic rings, leading to ring cleavage and subsequent mineralization. nih.govethz.ch Anaerobic bioremediation, on the other hand, typically proceeds through reductive debromination, where bromine atoms are sequentially removed from the dibenzofuran (B1670420) structure. neptjournal.com While specific microbial strains capable of degrading 1,2,3,7,9-PeBDF have not been extensively documented, research on other PBDFs and PCDFs suggests that certain bacteria, such as Sphingomonas sp., can cometabolically degrade these compounds. nih.gov The effectiveness of bioremediation can be enhanced by biostimulation (adding nutrients to stimulate native microorganisms) or bioaugmentation (introducing specific degrading microbes to the site). vertasefli.co.uk

Phytoremediation: This technology uses plants to remove, degrade, or contain contaminants in soil and water. iastate.edu For persistent organic pollutants like PBDFs, phytoremediation can work through several mechanisms, including phytoextraction (uptake and accumulation in plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (breakdown of contaminants in the root zone by microbial activity stimulated by the plant). mdpi.com

In Situ Chemical Oxidation (ISCO): ISCO involves injecting chemical oxidants into the subsurface to destroy contaminants. Common oxidants include permanganate, persulfate, and ozone. fehrgraham.com These oxidants can break down the aromatic structure of PBDFs, rendering them less toxic. The effectiveness of ISCO depends on the successful delivery of the oxidant to the contaminated zones.

In Situ Thermal Desorption (ISTD): This technology involves heating the contaminated soil to volatilize the contaminants, which are then captured and treated at the surface. ISTD is particularly effective for semi-volatile organic compounds like PBDFs. tecnoscientifica.com

Ex Situ Remediation Approaches

Ex situ technologies involve the excavation of contaminated soil for treatment above ground, which generally allows for greater control over the treatment process and can achieve higher removal efficiencies. youtube.com